molecular formula C26H24N2O4 B2976793 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 1327183-36-7

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2976793
CAS No.: 1327183-36-7
M. Wt: 428.488
InChI Key: UYYISTKEDNZWLS-RQZHXJHFSA-N
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Description

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the imino and carboxamide groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The choice of raw materials and reagents is also crucial to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives with different properties.

    Reduction: Reduction reactions can be used to alter the imino group, converting it into an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.

    Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide include other chromene derivatives with different substituents on the aromatic rings or variations in the functional groups. Examples include:

  • This compound
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting biological activity

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-16-9-11-21(17(2)13-16)28-25(29)20-14-18-7-5-6-8-22(18)32-26(20)27-19-10-12-23(30-3)24(15-19)31-4/h5-15H,1-4H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYISTKEDNZWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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